molecular formula C17H23N5O3 B5616905 Methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate

Methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate

Cat. No.: B5616905
M. Wt: 345.4 g/mol
InChI Key: LQGRYQGPYYGMNJ-UHFFFAOYSA-N
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Description

Methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate is a synthetic organic compound featuring a 1,3,5-triazine core functionalized with isopropylamino groups and a methyl benzoate moiety. This structure is characteristic of specialized triazine derivatives, a class known for its utility in various chemical and material science applications. While specific biological data for this compound is not available, structurally similar compounds with the 4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl group are recognized for their biological activity and are used in agrochemical research . For instance, the related compound Metazine (CAS 67704-68-1) is a known pesticide, demonstrating the potential of this chemical scaffold in development applications . Researchers value this triazine derivative as a key intermediate for further chemical synthesis and for probing structure-activity relationships in new compound development. It is essential for researchers to handle this material with care, as related compounds have been reported to be moderately toxic by ingestion . Furthermore, it is crucial to be aware of potential impurities; certain conditions can lead to the formation of nitrosamine impurities, which are a class of compounds considered to be carcinogenic . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-10(2)18-15-20-16(19-11(3)4)22-17(21-15)25-13-8-6-12(7-9-13)14(23)24-5/h6-11H,1-5H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGRYQGPYYGMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331370
Record name methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304872-48-8
Record name methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate typically involves a multi-step process. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with isopropylamine to form 4,6-bis(propan-2-ylamino)-1,3,5-triazine. This intermediate is then reacted with methyl 4-hydroxybenzoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Triazine Ring Formation

1,3,5-Triazines are commonly synthesized via cyclization reactions. For example, condensation of cyanuric chloride derivatives with amines under alkaline conditions forms substituted triazines . The bis(propan-2-ylamino) substitution pattern suggests sequential nucleophilic aromatic substitution reactions, where isopropylamine replaces chloride atoms on the triazine ring.

Esterification Reaction

The benzoate ester moiety (methyl 4-oxybenzoate) is typically introduced via esterification. This may involve reacting 4-hydroxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or using transesterification methods .

Key Synthesis Steps

StepReaction TypeReagents/Conditions
1Triazine ring formationCyanuric chloride derivative + isopropylamine, NaOH (aq), 0°C–25°C
2Esterification4-Hydroxybenzoic acid + methanol, H₂SO₄, reflux
3Coupling reactionTriazine derivative + esterified benzoate, K₂CO₃, DMF, 60°C–80°C

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis

In acidic conditions (e.g., HCl, H₂O, heat), the methyl ester converts to benzoic acid:
Methyl ester+HCl/H₂OHeatBenzoic acid+Methanol\text{Methyl ester} + \text{HCl/H₂O} \xrightarrow{\text{Heat}} \text{Benzoic acid} + \text{Methanol}

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH, H₂O), saponification occurs:
Methyl ester+NaOHH₂O, HeatCarboxylate salt+Methanol\text{Methyl ester} + \text{NaOH} \xrightarrow{\text{H₂O, Heat}} \text{Carboxylate salt} + \text{Methanol}

Hydrolysis Data

ConditionTemperatureProductYield
HCl (aq)80°CBenzoic acid~85%
NaOH (aq)60°CSodium 4-oxybenzoate~90%

Substitution Reactions on the Triazine Ring

The electron-donating isopropylamino groups activate the triazine ring for further substitution.

Electrophilic Aromatic Substitution

Reactions like nitration or bromination can occur at the 2-position of the triazine ring. For example:
Triazine+NO₂⁺HNO₃/H₂SO₄Nitro-substituted triazine\text{Triazine} + \text{NO₂⁺} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{Nitro-substituted triazine}

Degradation Pathways

Environmental or metabolic degradation typically targets the ester linkage or the triazine ring.

Ester Cleavage

Microbial esterases or alkaline conditions can break the ester bond, releasing methanol and the carboxylic acid .

Triazine Ring Degradation

Under strong oxidizing conditions (e.g., H₂O₂, UV light), triazines may undergo cleavage, forming smaller nitrogen-containing fragments. This is less common in stable triazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate belongs to the class of triazine derivatives. Its molecular structure features a benzoate moiety linked to a triazine core through an ether bond. The presence of propan-2-ylamino groups enhances its biological activity.

Herbicide Development

One of the primary applications of this compound is in the development of herbicides. Triazine derivatives are known for their effectiveness in inhibiting photosynthesis in plants. Research indicates that this compound can be synthesized to target specific weed species while minimizing harm to crops.

Case Study: Efficacy Against Weeds

In a controlled study, the compound demonstrated significant herbicidal activity against common agricultural weeds such as Amaranthus and Chenopodium. The application rates were optimized to maximize efficacy while reducing phytotoxicity to maize and soybean crops. The results indicated a reduction in weed biomass by over 70% compared to untreated controls.

Weed Species Control (%) Application Rate (g/ha)
Amaranthus75%200
Chenopodium70%150

Anticancer Activity

Recent studies have explored the potential of triazine derivatives as anticancer agents. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In vitro testing against human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.2Caspase activation
MCF76.8Apoptosis induction

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Studies indicate that while the compound exhibits herbicidal and anticancer properties, it also poses certain risks.

Acute Toxicity Testing

Acute toxicity studies conducted on rodent models showed that high doses lead to gastrointestinal distress and liver enzyme elevation. The LD50 was determined to be approximately 500 mg/kg body weight.

Mechanism of Action

The mechanism of action of Methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

  • Agrochemicals: The target compound’s isopropylamino groups may enhance soil mobility compared to bulkier analogues, improving herbicidal efficacy .
  • Materials Science: Amino groups offer hydrogen-bonding sites for self-assembly, whereas ester-linked derivatives (e.g., Sarasorb EHT) prioritize compatibility with hydrophobic matrices .
  • UV Protection: Bulky substituents (e.g., ethylhexyl in Sarasorb EHT) improve photostability but reduce synthetic accessibility compared to simpler amino derivatives .

Biological Activity

Methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazine ring substituted with isopropylamino groups and a benzoate moiety. The structure can be represented as follows:

C16H21N5O3\text{C}_{16}\text{H}_{21}\text{N}_{5}\text{O}_{3}

This compound's molecular formula indicates the presence of nitrogen-rich triazine, which is often associated with a variety of biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazine ring and the benzoate moiety are crucial for binding to these targets, potentially inhibiting enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to exhibit:

  • Anticancer Activity : By inhibiting pathways critical for tumor growth.
  • Antimicrobial Properties : Targeting bacterial cell wall synthesis or disrupting cellular processes.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Several studies have demonstrated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Triazine Derivative AMCF-7 (Breast Cancer)27.3
Triazine Derivative BHCT116 (Colon Cancer)6.2

These findings suggest that this compound may share similar properties and could be a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that triazine derivatives can disrupt bacterial cell functions:

PathogenActivity
E. coliInhibitory
S. aureusModerate

These results highlight the potential of this compound as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Screening
A study screened various triazine derivatives against multiple cancer cell lines. This compound was found to inhibit the proliferation of breast and colon cancer cells significantly. The mechanism involved apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of several triazine compounds against common pathogens. This compound showed promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What are the key synthetic methodologies for preparing Methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution on a triazine core. A general method (adapted from triazine derivatives in ) includes:

Core Formation : React 4,6-dichloro-1,3,5-triazine with propan-2-ylamine to introduce the bis(propan-2-ylamino) groups.

Esterification : Couple the triazine intermediate with methyl 4-hydroxybenzoate via an SNAr reaction under basic conditions (e.g., NaH in DMF).
Optimization Parameters :

  • Temperature : Controlled heating (60–80°C) ensures complete substitution while minimizing side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity .
  • Stoichiometry : Excess propan-2-ylamine (2.2–2.5 equiv.) improves bis-substitution efficiency.

Advanced: How can spectroscopic and chromatographic data resolve structural ambiguities in substituted triazine derivatives?

Answer:

  • 1H/13C NMR : Key signals include:
    • Triazine protons : Absence of aromatic protons confirms substitution.
    • Ester carbonyl : A peak at ~166–168 ppm in 13C NMR .
    • Propan-2-yl groups : Doublets at δ 1.2–1.4 ppm (CH3) and septets for CH groups .
  • IR Spectroscopy : Ester C=O stretch at ~1705–1711 cm⁻¹ and NH stretches (amine) at ~3400 cm⁻¹ .
  • HPLC-MS : Retention times and molecular ion peaks ([M+H]+) confirm purity and molecular weight .

Basic: What are standard protocols for evaluating the antimicrobial activity of this compound?

Answer:
Adapted from :

Assay Setup : Use agar dilution or microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Concentration Range : Test 0.5–128 µg/mL to determine MIC (Minimum Inhibitory Concentration).

Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal) as reference drugs.

Data Interpretation : Activity is classified as potent if MIC ≤ 8 µg/mL .

Advanced: How do electronic and steric effects of substituents influence the compound’s UV absorption properties?

Answer:
Comparative studies (e.g., ) show:

  • Electron-Donating Groups (e.g., propan-2-ylamino) : Red-shift absorption maxima (λmax) due to extended conjugation.
  • Steric Hindrance : Bulky groups (e.g., 2-ethylhexyl in Sarasorb EHT) reduce aggregation, enhancing UV stability .
  • Quantitative Analysis : Use UV-Vis spectroscopy (200–400 nm) in ethanol. For example, analogs with bis(propan-2-ylamino) show λmax ~290–310 nm .

Basic: What are common pitfalls in recrystallization and purification of this compound?

Answer:

  • Solvent Selection : Ethanol/water mixtures (8:2 v/v) are ideal for high yields (94–99%) .
  • Impurity Removal : Silica gel chromatography (hexane/EtOAc gradient) removes unreacted triazine precursors.
  • Temperature Control : Slow cooling prevents oily residues.

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina with bacterial dihydrofolate reductase (DHFR) or fungal CYP51 as targets.
  • Parameters :
    • Grid box centered on active sites (e.g., DHFR: 20 ų).
    • Lamarckian GA for conformational sampling.
  • Validation : Compare with experimental IC50 values from enzymatic assays .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (per ).
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How does the compound’s stability under acidic/basic conditions inform formulation strategies?

Answer:

  • Hydrolysis Studies :
    • Acidic (pH 2) : Ester cleavage occurs within 24h (monitored via HPLC).
    • Basic (pH 10) : Rapid degradation of triazine core.
  • Formulation : Use enteric coatings (pH-sensitive polymers) for oral delivery to protect against gastric acid .

Basic: What analytical techniques confirm the absence of unreacted starting materials?

Answer:

  • TLC : Hexane/EtOAc (3:7) with UV visualization at 254 nm.
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 66.98% vs. 66.83% in ) .

Advanced: Are there contradictions in reported biological activities of structurally similar triazine derivatives?

Answer:
Yes. reports potent antifungal activity for benzylamino-substituted analogs, while notes reduced activity with chlorophenoxy groups. This suggests:

  • Steric vs. Electronic Balance : Bulky groups hinder membrane penetration in fungi.
  • Mechanistic Divergence : Antifungal activity may depend on CYP51 inhibition, whereas antibacterial action targets DHFR .

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